![molecular formula C11H12N2O2 B1450164 4-(4-Methoxybenzyloxy)-1H-pyrazole CAS No. 1893853-00-3](/img/structure/B1450164.png)
4-(4-Methoxybenzyloxy)-1H-pyrazole
Overview
Description
“4-(4’-Methoxybenzyloxy)phenylboronic acid” is a compound used for proteomics research . It has a molecular formula of C14H15BO4 and a molecular weight of 258.08 .
Synthesis Analysis
While the specific synthesis process for “4-(4-Methoxybenzyloxy)-1H-pyrazole” is not available, a related compound, “2-(4-Methoxybenzyloxy)-4-methylquinoline”, reacts with methyl triflate in the presence of alcohols to generate a neutral organic salt .
Molecular Structure Analysis
The molecular structure of “4-(4’-Methoxybenzyloxy)phenylboronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to a methoxybenzyloxy group .
Chemical Reactions Analysis
In a related compound, “2-(4-Methoxybenzyloxy)-4-methylquinoline”, the para-methoxybenzyl (PMB) protecting group is transferred onto alcohols in high yield and under mild conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-15-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJRELGWLBGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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